

Spectroscopic Profile of Pyridine-2,4-dicarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: **Pyridine-2,4-dicarbonitrile**

Cat. No.: **B1330189**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Pyridine-2,4-dicarbonitrile** (CAS No: 29181-50-8), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Pyridine-2,4-dicarbonitrile**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.15	d	H-6
8.32	s	H-3
8.05	d	H-5

Note: Data is predicted and should be confirmed by experimental analysis.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
154.5	C-6
142.1	C-2
131.9	C-4
130.8	C-5
126.2	C-3
115.8	CN (C-4)
114.3	CN (C-2)

Note: Data is predicted and should be confirmed by experimental analysis.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Weak	C-H stretch (aromatic)
2240	Strong	C≡N stretch (nitrile)
1600 - 1450	Medium	C=C and C=N stretching (aromatic ring)

Source: NIST WebBook[1]

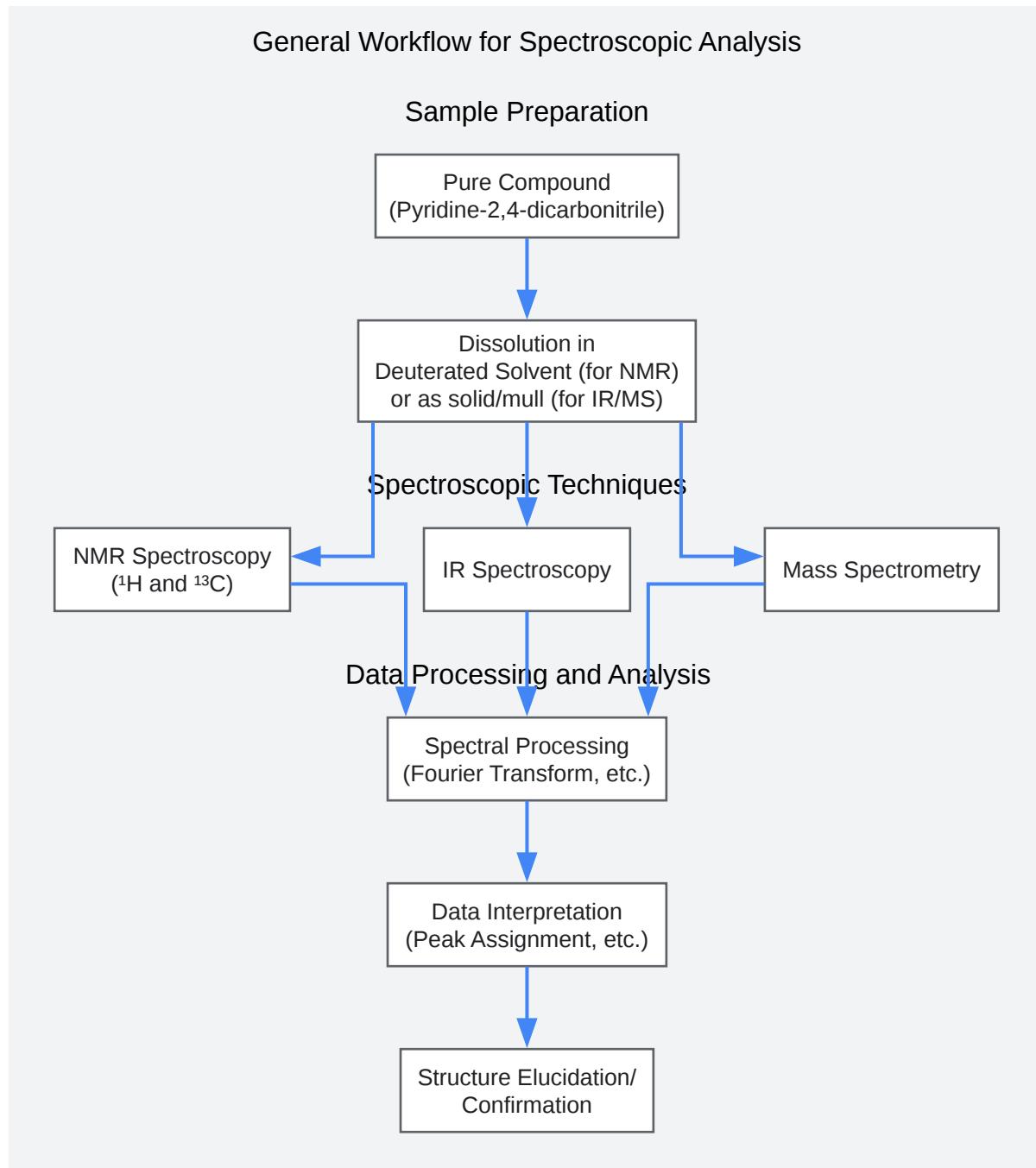
Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
129	100	[M] ⁺ (Molecular Ion)
102	40	[M-HCN] ⁺
75	25	[C ₄ H ₂ N] ⁺

Source: NIST WebBook, Electron Ionization (EI)[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Pyridine-2,4-dicarbonitrile**.



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Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices and should be adapted as necessary for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **Pyridine-2,4-dicarbonitrile**.

Materials:

- **Pyridine-2,4-dicarbonitrile** sample
- Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6)
- NMR tubes (5 mm diameter)
- Tetramethylsilane (TMS) as an internal standard
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **Pyridine-2,4-dicarbonitrile** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a small vial. A small amount of TMS (0.03% v/v) should be added as an internal reference for chemical shifts.
- Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming of the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Pyridine-2,4-dicarbonitrile**.

Materials:

- **Pyridine-2,4-dicarbonitrile** sample
- Potassium bromide (KBr) (IR grade)
- Agate mortar and pestle
- Pellet press
- FT-IR Spectrometer with a sample holder for KBr pellets

Procedure:

- Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of **Pyridine-2,4-dicarbonitrile** with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

- Background Spectrum: Place an empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- Sample Spectrum Acquisition: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum. The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Pyridine-2,4-dicarbonitrile**.

Materials:

- **Pyridine-2,4-dicarbonitrile** sample
- Mass Spectrometer with an Electron Ionization (EI) source
- Direct insertion probe or a gas chromatograph for sample introduction

Procedure:

- Sample Introduction: Introduce a small amount of the solid **Pyridine-2,4-dicarbonitrile** sample into the ion source of the mass spectrometer, typically using a direct insertion probe. The probe is heated to volatilize the sample.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ($[\text{M}]^+$), and to fragment into smaller, charged species.
- Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z ratio.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

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References

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Pyridine-2,4-dicarbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330189#spectroscopic-data-of-pyridine-2-4-dicarbonitrile-nmr-ir-mass-spec>

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